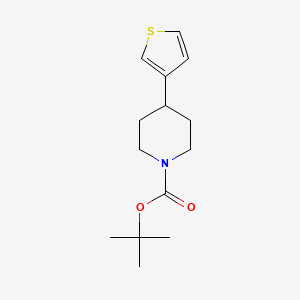

Tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate (CAS: 690261-78-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a thiophen-3-yl substituent at the 4-position of the piperidine ring. Synthesized via coupling tert-butyl 4-iodopiperidine-1-carboxylate with 3-bromothiophene, it is obtained as a brown oil in 63% yield after purification by flash chromatography . Its molecular formula is C₁₄H₂₁NO₂S, with a molecular weight of 267.07 g/mol. High-resolution mass spectrometry (HRMS) confirms the structure, showing an [M-tBu+H]+ ion at m/z 212.0743 . This compound is primarily used as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting parasitic infections or central nervous system disorders.

Properties

IUPAC Name |

tert-butyl 4-thiophen-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-7-4-11(5-8-15)12-6-9-18-10-12/h6,9-11H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNQPMGDCKAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699154 | |

| Record name | tert-Butyl 4-(thiophen-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-78-0 | |

| Record name | tert-Butyl 4-(thiophen-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a suitable thiophene derivative reacts with the piperidine ring.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as:

Reformatsky-type Reaction: This reaction is known for its safety and scalability, making it suitable for industrial applications.

Multi-step Synthesis: Starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, the compound can be synthesized through a series of steps involving intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the piperidine ring or the thiophene group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of key analogues:

Structural Variations and Functional Groups

Key Comparative Insights

Electronic and Steric Effects: Thiophene in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets. Piperazine derivatives () exhibit higher basicity than piperidine, altering solubility and hydrogen-bonding capacity .

Synthetic Accessibility :

- The target compound’s synthesis (63% yield) is more efficient than oxadiazole-containing analogues (e.g., 13a, 14% yield), which require multi-step cyclization .

- Fluorinated compounds (e.g., 21d, 71% yield) often involve hazardous reagents (e.g., SOCl₂), complicating scale-up .

Biological Relevance: Benzo[b]thiophene-oxadiazole hybrids () show nanomolar inhibition of Plasmodium enzymes, attributed to their planar aromatic systems . The dihydropyridine scaffold () offers redox activity, useful in prodrug design .

Biological Activity

Tert-butyl 4-(thiophen-3-yl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety and a carboxylate functional group. The structural characteristics contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine ring can modulate the activity of various proteins, while the thiophene group may enhance binding affinity through π-π stacking interactions or hydrogen bonding.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including those with thiophene substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival .

Research Findings

A summary of key studies on the biological activity of related compounds is presented in the table below:

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those similar to this compound. The results indicated that these compounds displayed moderate to high activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In another investigation, the effect of thiophene-containing piperidine derivatives on cancer cell lines MCF-7 (breast cancer) and A549 (lung cancer) was assessed. The results showed a dose-dependent reduction in cell viability, with some derivatives exhibiting synergistic effects when combined with standard chemotherapy agents like doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.